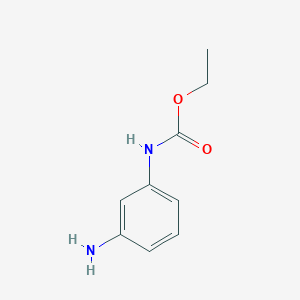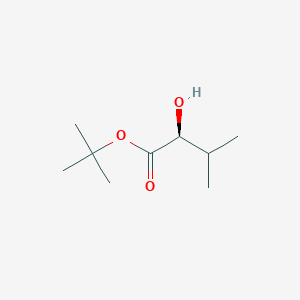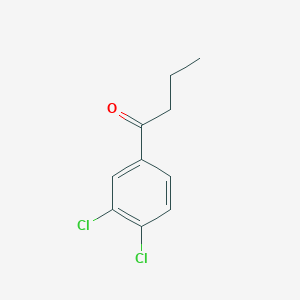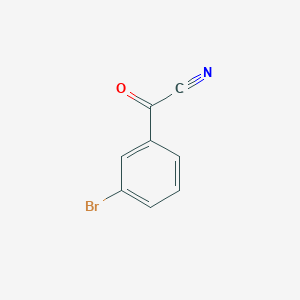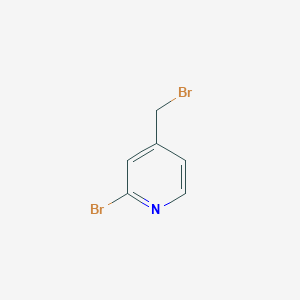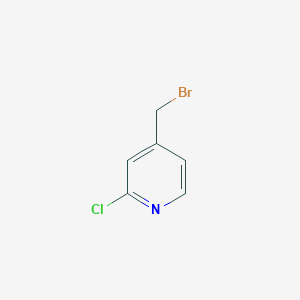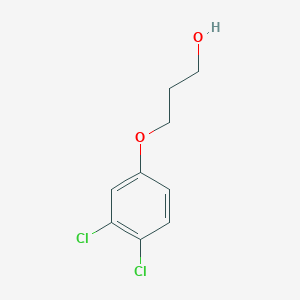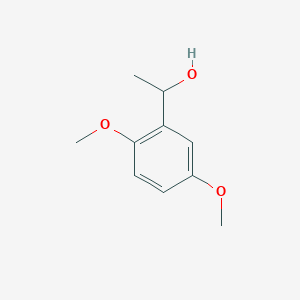
1-(2,5-Dimethoxyphenyl)ethanol
Übersicht
Beschreibung
The compound 1-(2,5-Dimethoxyphenyl)ethanol is not directly studied in the provided papers. However, related compounds and their interactions with ethanol have been explored. For instance, a study on the crystal structure of a molecular complex involving hydroquinone and ethanol suggests that ethanol can form hydrogen-bonded adducts with various aromatic compounds, which could be relevant for understanding the behavior of 1-(2,5-Dimethoxyphenyl)ethanol in similar conditions .
Synthesis Analysis
While the synthesis of 1-(2,5-Dimethoxyphenyl)ethanol is not explicitly described, related compounds have been synthesized through various reactions. For example, the synthesis of 1,1-bis(diphenylphosphinoyl)ethanol and its complexes with metal nitrates indicates that aromatic ethanol derivatives can be synthesized and may form complexes through hydrogen bonding . Additionally, the formation of 1-phenyl-2-(2-pyridyl)ethanol via a Knoevenagel condensation reaction without a catalyst or solvent demonstrates a potential synthetic route that could be adapted for the synthesis of 1-(2,5-Dimethoxyphenyl)ethanol .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2,5-Dimethoxyphenyl)ethanol has been characterized using various techniques. For instance, the crystal structure of 1-phenyl-2-(2-pyridyl)ethanol was determined by X-ray diffraction, revealing the presence of intermolecular hydrogen bonds . Quantum chemical calculations using density functional theory have been employed to study the stability and charge distribution of 1,2-diphenyl-2-(1-phenylethylamino)ethanol, which could provide insights into the electronic structure of 1-(2,5-Dimethoxyphenyl)ethanol .
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specifically involving 1-(2,5-Dimethoxyphenyl)ethanol. However, the study of related compounds suggests that ethanol derivatives can participate in hydrogen bonding and may form stable complexes with other molecules, as seen in the case of 1,1-bis(diphenylphosphinoyl)ethanol . The reactivity of such compounds could be influenced by the presence of substituents on the aromatic ring, as well as the overall molecular stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2,5-Dimethoxyphenyl)ethanol are not directly reported, but research on similar molecules provides valuable information. For example, the study of dimethoxyethane/ethanol solutions highlights the impact of intermolecular hydrogen bonding on the thermophysical properties of mixtures involving ethanol and ether compounds . This suggests that 1-(2,5-Dimethoxyphenyl)ethanol may also exhibit significant deviations from ideality in mixtures due to its potential for hydrogen bonding.
Wissenschaftliche Forschungsanwendungen
Oxidation and Environmental Implications
A study by Nie et al. (2014) investigated the oxidation of lignin model compounds by chlorine dioxide, highlighting the chlorination and oxidizing reaction coexistence. This research is relevant for understanding the environmental impact and potential applications of similar compounds in elemental chlorine-free (ECF) bleaching processes, reducing pollution in pulp and paper industries (Nie et al., 2014).
Catalysis and Chemical Synthesis
Alves et al. (2003) presented comparative studies on the oxidation of lignin model compounds, including dimethoxyphenyl ethanol derivatives, with hydrogen peroxide using Mn(IV)-based catalysts. These findings have implications for the development of efficient catalytic processes in organic synthesis, particularly in the oxidation of complex organic molecules (Alves et al., 2003).
Bioactive Compound Synthesis
Research by Sroor (2019) on the synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds featuring dimethoxyphenyl components showcases the potential of dimethoxyphenyl derivatives in medicinal chemistry. These compounds have been explored for their utility in developing new therapeutic agents (Sroor, 2019).
Enzymatic Modification and Antioxidant Production
Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol to synthesize dimers with high antioxidant capacity. This study highlights the potential of using enzymatic processes to enhance the antioxidant properties of dimethoxyphenyl compounds, which could have applications in food science and pharmaceuticals (Adelakun et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEBAVBMMWYLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473071 | |
| Record name | 1-(2,5-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)ethanol | |
CAS RN |
41038-40-8 | |
| Record name | 1-(2,5-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



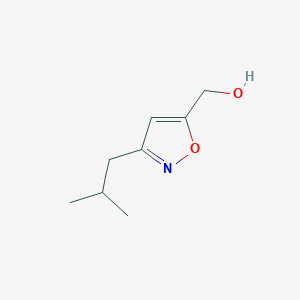
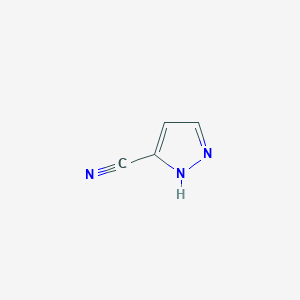

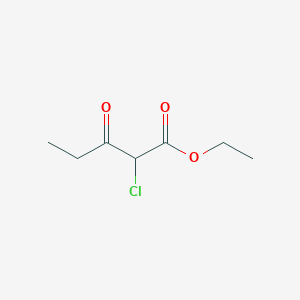
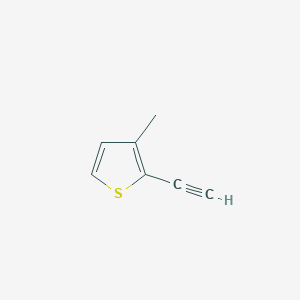
![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)
